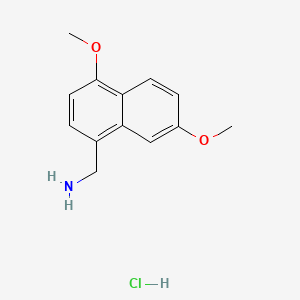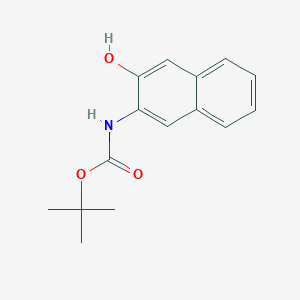
(3-Hydroxy-naphthalen-2-yl)-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Hydroxy-naphthalen-2-yl)-carbamic acid tert-butyl ester is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a hydroxy group at the third position of the naphthalene ring and a carbamic acid tert-butyl ester group at the second position. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-naphthalen-2-yl)-carbamic acid tert-butyl ester typically involves the reaction of 3-hydroxy-2-naphthoic acid with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction conditions may include:
Temperature: Typically, the reaction is conducted at elevated temperatures to ensure complete conversion.
Solvent: Common solvents used in this reaction include dichloromethane or tetrahydrofuran.
Catalyst: Catalysts such as triethylamine or pyridine may be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial process may also include steps for purification, such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3-Hydroxy-naphthalen-2-yl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-keto-naphthalen-2-yl-carbamic acid tert-butyl ester.
Reduction: Formation of 3-hydroxy-naphthalen-2-yl-methanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-Hydroxy-naphthalen-2-yl)-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3-Hydroxy-naphthalen-2-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carbamic acid ester group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-2-naphthoic acid: A precursor to (3-Hydroxy-naphthalen-2-yl)-carbamic acid tert-butyl ester, used in the synthesis of azo dyes and pigments.
2-Hydroxy-1-naphthoic acid: Another naphthalene derivative with similar chemical properties.
Uniqueness
This compound is unique due to the presence of both a hydroxy group and a carbamic acid ester group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H17NO3 |
|---|---|
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
tert-butyl N-(3-hydroxynaphthalen-2-yl)carbamate |
InChI |
InChI=1S/C15H17NO3/c1-15(2,3)19-14(18)16-12-8-10-6-4-5-7-11(10)9-13(12)17/h4-9,17H,1-3H3,(H,16,18) |
Clave InChI |
SJEDBMPFEFFZDT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2C=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[5-(chloromethyl)thiophen-2-yl]propanoate](/img/structure/B13470342.png)
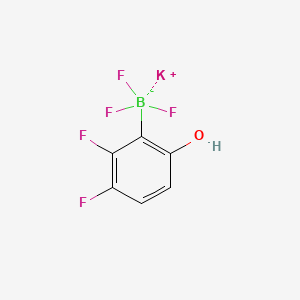
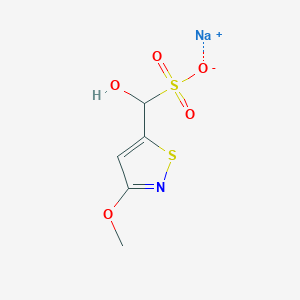

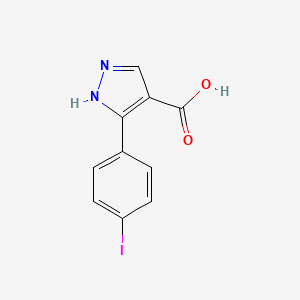
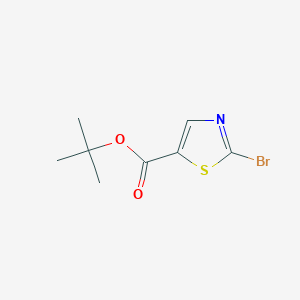
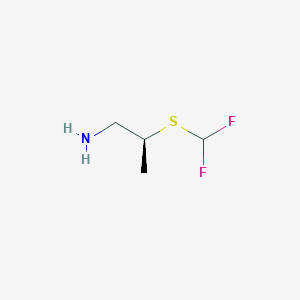
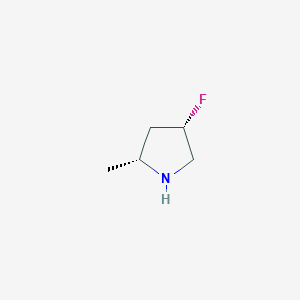

![1-(Iodomethyl)-4-methyl-2-oxa-3-azabicyclo[3.1.1]hept-3-ene](/img/structure/B13470396.png)
![6-Tert-butyl 8-methyl 2,6-diazaspiro[3.4]octane-6,8-dicarboxylate hydrochloride](/img/structure/B13470405.png)
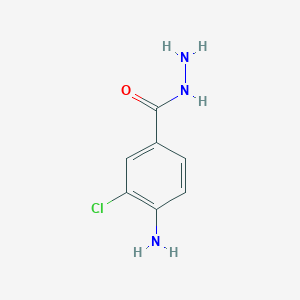
![3-[(Benzyloxy)methyl]cyclobutane-1-sulfonyl chloride](/img/structure/B13470423.png)
